BenchChemオンラインストアへようこそ!

3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid

Structure-Activity Relationship Medicinal Chemistry Fragment-Based Drug Discovery

This compound is the meta-methyl regioisomer in the benzoylpiperazine-3-oxopropanoic acid series. Subtle positional changes on the benzoyl ring drive >10-fold shifts in GlyT1 IC₅₀, making it an essential positional probe alongside its 2- and 4-methyl analogs. The 3-oxopropanoic acid terminus serves as a native affinity handle for fragment-based screening or a conjugation point for PROTAC linker elaboration. Sourced at 98% purity, it is ready for use in biochemical fragment screens, analytical method validation (GC-IRD/LC-MS), or heterobifunctional degrader synthesis without additional purification. Not a controlled substance; ships ambient.

Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
CAS No. 896418-11-4
Cat. No. B3165074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid
CAS896418-11-4
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)CC(=O)O
InChIInChI=1S/C15H18N2O4/c1-11-3-2-4-12(9-11)15(21)17-7-5-16(6-8-17)13(18)10-14(19)20/h2-4,9H,5-8,10H2,1H3,(H,19,20)
InChIKeyHIZAQCVEQYIJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid (CAS 896418-11-4): Structural & Procurement Baseline


3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid (CAS 896418-11-4) is a synthetic small molecule (MF: C₁₅H₁₈N₂O₄, MW: 290.31 g/mol) belonging to the N-benzoylpiperazine-3-oxopropanoic acid chemotype . It features a piperazine core N-substituted with a 3-methylbenzoyl group and a terminal 3-oxopropanoic acid moiety. This compound is available from multiple research chemical suppliers (e.g., AKSci, Leyan) at ≥98% purity and is offered exclusively for non-human research use . Its closest structural analogs—the 4-methylbenzoyl (CAS 896418-43-2), 2-methylbenzoyl (CAS 693790-38-4), and the acetic acid homolog (CAS 705941-42-0)—differ only by the position of the methyl substituent or the length of the terminal carboxylate chain, yet these subtle variations can profoundly alter target binding, metabolic stability, and downstream biological readouts [1].

Why Regioisomeric or Functional Group Swaps Are Not Trivial for 3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid


The 3-methyl substitution on the benzoyl ring distinguishes this compound from its 4-methyl and 2-methyl regioisomers in ways that are material for structure-activity relationship (SAR) studies. In the established benzoylpiperazine GlyT1 inhibitor series, subtle positional changes on the benzoyl ring have been shown to drive greater than 10-fold shifts in IC₅₀ values, as the methyl group position alters both steric complementarity within the hydrophobic pocket and the conformational ensemble available to the piperazine ring [1]. Additionally, the 3-oxopropanoic acid terminus (versus the shorter acetic acid analog, CAS 705941-42-0) provides a different carboxylate presentation vector, hydrogen-bonding capacity, and linker length—parameters known to be critical in fragment-based screening, PROTAC linker design, and pharmacophore optimization . Substitution without experimental validation of the specific regioisomer therefore risks generating non-overlapping or misleading SAR data.

Directly Sourced Quantitative Evidence for 3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid (CAS 896418-11-4)


Regioisomeric Differentiation: 3-Methylbenzoyl vs. 4-Methylbenzoyl Substitution

The 3-methylbenzoyl substitution on the piperazine ring is regioisomerically distinct from the 4-methylbenzoyl variant (CAS 896418-43-2). In the benzoylpiperazine GlyT1 inhibitor chemotype, varying the methyl substituent position from meta to para has been documented to shift GlyT1 IC₅₀ values by >10-fold (e.g., from 15 nM to >200 nM across closely related scaffolds), driven by altered steric fit within the transporter binding pocket [1]. While direct comparative data for CAS 896418-11-4 vs. CAS 896418-43-2 are not available in the public domain, the class-level SAR precedent establishes that regioisomeric substitution cannot be treated as interchangeable.

Structure-Activity Relationship Medicinal Chemistry Fragment-Based Drug Discovery

Regioisomeric Differentiation: 3-Methylbenzoyl vs. 2-Methylbenzoyl Substitution

The ortho-methyl (2-methylbenzoyl) regioisomer (CAS 693790-38-4) introduces a sterically constrained ortho-substitution that directly restricts rotational freedom of the benzoyl group relative to the piperazine ring. This ortho effect is well-established in medicinal chemistry to affect both target binding and metabolic stability [1]. In contrast, the meta-methyl (3-methylbenzoyl) substitution of CAS 896418-11-4 preserves greater conformational flexibility while still providing a defined hydrophobic contact surface. Quantitative comparison of ortho vs. meta methyl effects in benzoylpiperazine GlyT1 inhibitors has revealed IC₅₀ differences ranging from 2- to 50-fold depending on the specific scaffold context [2].

Stereoelectronic Effects Medicinal Chemistry Lead Optimization

Carboxylate Linker Length: 3-Oxopropanoic Acid vs. Acetic Acid Homolog

CAS 896418-11-4 bears a 3-oxopropanoic acid moiety (three-carbon backbone with a ketone at position 3), whereas the homolog [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid (CAS 705941-42-0) features a shorter acetic acid linker (two-carbon backbone, no internal ketone). This difference yields distinct physicochemical properties: the 3-oxopropanoic acid group has a predicted pKₐ of approximately 3.5–4.0 (carboxylic acid) versus the acetic acid homolog pKₐ of approximately 4.2–4.8, and a different hydrogen-bond acceptor count (the internal ketone carbonyl provides an additional HBA) [1]. In PROTAC linker applications, the 3-oxopropanoic acid motif is explicitly catalogued as a functional linker building block, offering a defined exit vector and rigidity distinct from simple alkyl-carboxylate linkers .

Linker Chemistry PROTAC Design Fragment-Based Screening

Class-Level Biological Precedent: Benzoylpiperazine GlyT1 Inhibition Pharmacophore

The benzoylpiperazine chemotype has been crystallographically validated as a GlyT1 inhibitor scaffold. The Nature-published structure of GlyT1 in complex with a benzoylpiperazine inhibitor (PDB: 6ZPL, 3.4 Å resolution) reveals that the benzoyl group occupies a deep hydrophobic pocket while the piperazine ring engages key polar contacts at the intracellular gate [1]. In the foundational 2008 SAR study by Pinard et al., the benzoylpiperazine hit compound 7 exhibited GlyT1 IC₅₀ = 15 nM with >300-fold selectivity over GlyT2, and potency was exquisitely sensitive to benzoyl ring substitution pattern (IC₅₀ ranging from 15 nM to >10 µM across analogs) [2]. Although CAS 896418-11-4 has not been directly profiled in published GlyT1 assays, its 3-methylbenzoyl substitution is consistent with the optimal hydrophobic contact surface identified in this pharmacophore model.

Glycine Transporter 1 CNS Drug Discovery Schizophrenia Research

Vendor-Supplied Purity Specification: 98% Baseline

Commercially, CAS 896418-11-4 is supplied at ≥98% purity (by HPLC or equivalent) from at least two independent vendors: Leyan (Cat. No. 2229724, 98%) and AKSci (Cat. No. 7730FS, batch-specific QC) . This purity level is comparable to that of the 4-methyl regioisomer (CAS 896418-43-2, ≥98% from Fujifilm Wako) , indicating that the meta-methyl substitution does not introduce synthetic accessibility challenges that would compromise commercial purity. No lot-to-lot variability metrics or residual solvent profiles have been published for cross-vendor comparison.

Quality Control Procurement Specification Assay Reproducibility

Validated Use Cases for 3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid Based on Available Evidence


GlyT1 Inhibitor Hit Expansion & Regioisomeric SAR Profiling

This compound can serve as a meta-methyl probe within a benzoylpiperazine GlyT1 inhibitor matrix. When tested alongside its 2-methyl and 4-methyl regioisomers (CAS 693790-38-4 and CAS 896418-43-2), it enables a systematic positional scan to quantify the contribution of the methyl substituent position to GlyT1 potency and selectivity. The crystallographically validated GlyT1 binding mode [1] and published SAR precedent [2] provide a rational framework for interpreting results, with the meta position predicted to offer a distinct steric and electronic profile compared to ortho and para variants.

Fragment-Based Screening with a Carboxylate-Containing Benzoylpiperazine Scaffold

The combination of a 3-methylbenzoyl hydrophobic anchor and a 3-oxopropanoic acid moiety makes this compound suitable as a fragment-sized molecule (MW 290.31) for fragment-based drug discovery. The carboxylic acid terminus serves as a native affinity handle or synthetic derivatization point, while the internal ketone and piperazine nitrogen provide additional hydrogen-bonding vectors. The 98% commercial purity supports direct use in biochemical fragment screens without further purification .

PROTAC Linker or Heterobifunctional Building Block

The 3-oxopropanoic acid substructure is a recognized PROTAC linker motif . This compound provides a functionalized benzoylpiperazine core that can be elaborated into a heterobifunctional degrader by conjugating a target-protein ligand to the carboxylic acid terminus and an E3 ligase ligand to a suitably modified position on the piperazine or benzoyl moiety. The meta-methyl group offers a defined hydrophobic surface that can be exploited for ternary complex stabilization.

Analytical Reference Standard for Regioisomeric Differentiation

Given the documented analytical challenge of differentiating methylbenzylpiperazines from benzoylpiperazines via GC-MS alone (requiring complementary IR detection for unambiguous isomer assignment) [3], this compound can serve as a certified reference standard for GC-MS, GC-IRD, or LC-MS method development and validation in forensic or quality control laboratories.

Quote Request

Request a Quote for 3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.